2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H12BrN7O2 and its molecular weight is 450.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.02359 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antifungal Properties : Compounds related to "2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline" have been synthesized and tested for their antimicrobial activity against various bacterial strains such as E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and the yeast-like fungus C. albicans. These compounds demonstrated significant antimicrobial properties, highlighting their potential in addressing bacterial and fungal infections (Hassan, 2013).
Cytotoxicity and DNA Damage Detection : Another study explored the cytotoxic effects of a similar quinazoline derivative on human cancer cell lines, showing significant anticancer potential. The compound induced morphological changes and necrosis in HeLa cells, suggesting its utility in cancer treatment, although specific to a different quinazoline derivative (Ovádeková et al., 2005).
Synthetic Pathways for Fused N-Heterocycles : A notable study involved the development of a domino protocol for synthesizing fused N-heterocycles, including 5-phenyl-[1,2,3]triazolo[1,5-c]quinazolines. This process is crucial for creating compounds with potential pharmaceutical applications, demonstrating the versatility of triazoloquinazoline derivatives in medicinal chemistry (Jia et al., 2015).
Anticancer Activity
- A comprehensive study on the synthesis and evaluation of a range of [1,2,4]triazolo[1,5-c]quinazoline derivatives revealed their potent anticancer activity. This research underscores the significance of such compounds in developing new anticancer agents, highlighting their potential therapeutic applications (Kovalenko et al., 2012).
Properties
IUPAC Name |
2-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN7O2/c20-15-10-25(24-19(15)27(28)29)9-12-4-3-5-13(8-12)17-22-18-14-6-1-2-7-16(14)21-11-26(18)23-17/h1-8,10-11H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXLOCIPLKIDHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C(=N5)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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